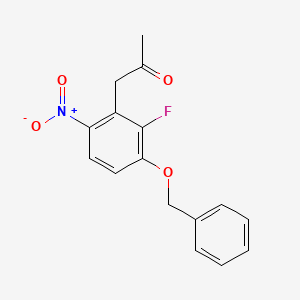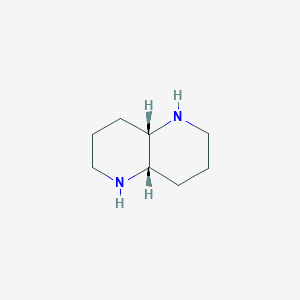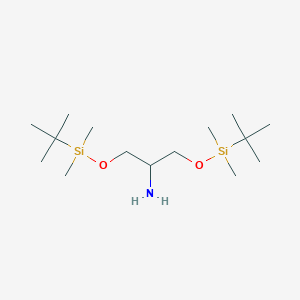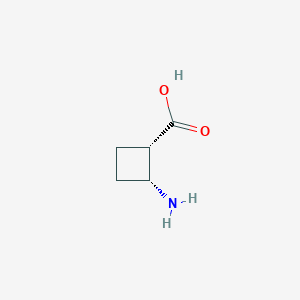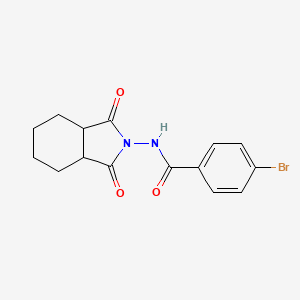
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
Overview
Description
The chemical compound “4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide” is a versatile material used in various scientific research1. It offers immense potential for studying molecular interactions and drug discovery due to its unique structural features and diverse applications1.
I’m sorry I couldn’t be of more help. If you have any other questions or need assistance with a different topic, feel free to ask!
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research has led to the synthesis of various N-allyl and N-piperidyl benzamide derivatives, including those with bromo substituents, showcasing their potential as novel non-peptide CCR5 antagonists and highlighting their significant bioactivities (Cheng De-ju, 2014; H. Bi, 2014). These findings are essential for developing new therapeutic agents.
Metal Complexes Formation : Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have elucidated their ability to form complexes with metals like Ni(II) and Cu(II), providing insights into their coordination chemistry and potential applications in material science and catalysis (G. Binzet et al., 2009).
Structural and Molecular Studies
Crystal Structure Analysis : The crystal and molecular structure of certain bromo-substituted benzamide derivatives has been determined, offering valuable information on their molecular arrangement, hydrogen bonding, and interaction patterns. These studies contribute to our understanding of the structural prerequisites for biological activity and material properties (A. Saeed et al., 2020).
Molecular Interactions and Properties : Detailed analyses, including Hirshfeld surface analysis and DFT calculations, have been conducted on antipyrine-like derivatives, revealing the significance of intermolecular interactions in determining the solid-state structures and properties of these compounds (A. Saeed et al., 2020). Such insights are crucial for designing materials with desired physical and chemical characteristics.
Applications in Sensing and Imaging
Fluorescent Sensors and Imaging : Certain derivatives, like the one developed for selective detection of Al3+, demonstrate the potential of bromo-substituted benzamides in creating optical chemosensors. These sensors can be applied in environmental monitoring and bioimaging, showcasing the versatility of these compounds in scientific research (Thangaraj Anand et al., 2018).
properties
IUPAC Name |
4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNIXCMYMBSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


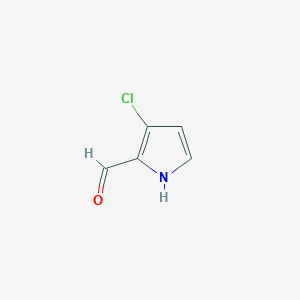

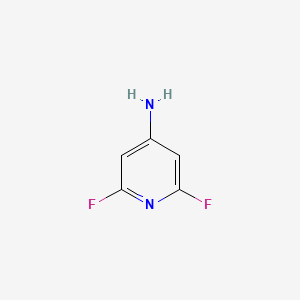
![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)
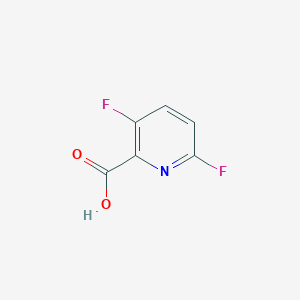
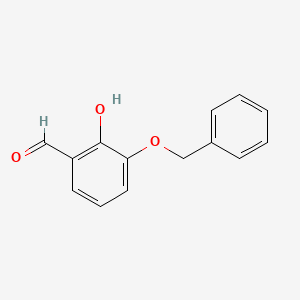
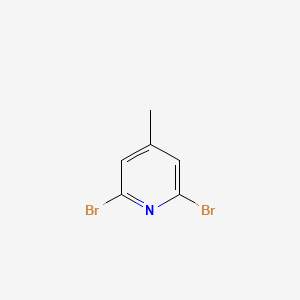
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
